5,6-dimethoxypyridine-3-thiol
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Overview
Description
5,6-Dimethoxypyridine-3-thiol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxy groups attached to the 5th and 6th positions of the pyridine ring, and a thiol group attached to the 3rd position The molecular formula of this compound is C7H9NO2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxypyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of 5,6-dimethoxypyridine with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 5,6-Dimethoxypyridine
Thiolating Agent: Thiourea or Hydrogen Sulfide
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as the catalyst
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 100°C
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxypyridine-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding pyridine derivative without the thiol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. The reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Disulfides or sulfonic acids
Reduction: Pyridine derivatives without the thiol group
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
5,6-Dimethoxypyridine-3-thiol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has potential applications in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions. The thiol group can form covalent bonds with cysteine residues in proteins, making it useful for labeling and probing protein structures.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological molecules suggests that it may have potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-dimethoxypyridine-3-thiol involves its interaction with various molecular targets and pathways. The thiol group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity, protein function, and cellular signaling pathways. The methoxy groups on the pyridine ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyridine-3-thiol: Similar to 5,6-dimethoxypyridine-3-thiol but with only one methoxy group.
6-Methoxypyridine-3-thiol: Similar to this compound but with the methoxy group at the 6th position only.
Pyridine-3-thiol: Lacks the methoxy groups, making it less sterically hindered and potentially more reactive.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the presence of two methoxy groups can enhance the compound’s solubility in organic solvents, making it more versatile in various applications.
Properties
CAS No. |
2680537-64-6 |
---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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